N-(2,5-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide N-(2,5-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 899741-53-8
VCID: VC5220740
InChI: InChI=1S/C19H13F2N3O4/c20-14-5-6-16(21)17(9-14)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)F)F
Molecular Formula: C19H13F2N3O4
Molecular Weight: 385.327

N-(2,5-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 899741-53-8

Cat. No.: VC5220740

Molecular Formula: C19H13F2N3O4

Molecular Weight: 385.327

* For research use only. Not for human or veterinary use.

N-(2,5-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 899741-53-8

Specification

CAS No. 899741-53-8
Molecular Formula C19H13F2N3O4
Molecular Weight 385.327
IUPAC Name N-(2,5-difluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C19H13F2N3O4/c20-14-5-6-16(21)17(9-14)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26)
Standard InChI Key KIGUDAISIQOYRA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)F)F

Introduction

Synthesis of Similar Dihydropyridine Derivatives

The synthesis of dihydropyridine derivatives typically involves multi-step reactions. For compounds like N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, the process often starts with the reaction of an aldehyde (e.g., 3-nitrobenzaldehyde) with an aniline derivative (e.g., 2,4-difluoroaniline) to form an intermediate, which then undergoes cyclization to produce the dihydropyridine core. The final step usually involves acylation with an appropriate carboxylic acid derivative.

Potential Applications and Mechanism of Action

Dihydropyridine derivatives are studied for their potential therapeutic applications, including interactions with specific biological targets. They may inhibit certain enzymes or modulate receptor activity, leading to altered cellular responses. This could involve interference with signaling pathways critical for cell proliferation or survival.

Stability and Reactivity

These compounds are likely stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Their reactivity profile suggests potential for further functionalization through various chemical transformations.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamideNot specified336.29656830-26-1
N-(3,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamideC19H13F2N3O4385.3900010-13-1
N-(4-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamideNot specified379.4900010-05-1

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